1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, including a fluorophenyl group, a pyrazolyl-pyridinyl moiety, and a cyclopropanecarboxamide core
Scientific Research Applications
1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step synthetic routes. The process begins with the preparation of key intermediates, such as 4-fluoroaniline and 1-methyl-1H-pyrazole-4-carbaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and amidation, to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
1-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide:
1-(4-methylphenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide: The methylphenyl group may impart different characteristics to the compound, affecting its reactivity and use in research.
These comparisons highlight the uniqueness of this compound and its potential advantages in various scientific applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-25-13-16(12-24-25)15-8-14(9-22-11-15)10-23-19(26)20(6-7-20)17-2-4-18(21)5-3-17/h2-5,8-9,11-13H,6-7,10H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQOJVDEBRQNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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